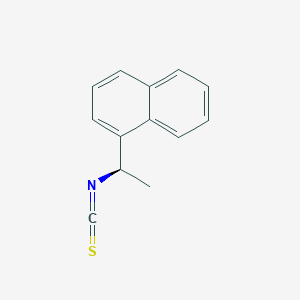

(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate

Description

Significance of Chirality in Organic Synthesis

Chirality, a term derived from the Greek word for "hand," describes the geometric property of a molecule that renders it non-superimposable on its mirror image. chiralpedia.com These non-superimposable mirror images are known as enantiomers. In the realm of organic synthesis, the ability to selectively synthesize one enantiomer over the other is of profound importance. numberanalytics.comuwindsor.ca This is because the physiological and pharmacological effects of chiral molecules can differ significantly between their enantiomeric forms. chiralpedia.com The human body, being a chiral environment replete with chiral molecules such as amino acids, sugars, and enzymes, often interacts differently with each enantiomer of a chiral drug. chiralpedia.com A classic and tragic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects. chiralpedia.com Consequently, the synthesis of enantiomerically pure compounds is a critical objective in modern synthetic organic chemistry to ensure the efficacy and safety of pharmaceuticals. chiralpedia.comnih.gov Asymmetric synthesis provides the tools and methodologies to achieve this goal, allowing for the production of single enantiomers of complex chiral molecules. chiralpedia.comuwindsor.ca

Overview of Isothiocyanates as Chiral Reagents

Isothiocyanates are a class of organic compounds containing the functional group -N=C=S. When a chiral moiety is incorporated into the isothiocyanate molecule, it becomes a chiral reagent. These reagents play a crucial role in asymmetric synthesis, primarily as chiral derivatizing agents (CDAs). The fundamental principle behind their use involves the reaction of the chiral isothiocyanate with a racemic or enantiomerically enriched mixture of a chiral analyte, such as an amine or alcohol. This reaction forms a new pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, including distinct signals in nuclear magnetic resonance (NMR) spectroscopy and different retention times in chromatography. oup.com This diastereomeric differentiation allows for the quantification of the original enantiomeric composition of the analyte.

Chiral isothiocyanates are particularly valued for their reactivity towards primary and secondary amines, leading to the formation of stable thiourea (B124793) derivatives. oup.commdpi.com This reaction is often quantitative and proceeds under mild conditions. A variety of chiral isothiocyanates have been developed and utilized for the enantiomeric resolution of amino acids, β-blockers, and other amine-containing compounds via high-performance liquid chromatography (HPLC) and NMR spectroscopy. researchgate.net

Academic Research Focus on (R)-(-)-1-(1-Naphthyl)ethyl Isothiocyanate

Significant academic research has been directed towards the application of this compound as a specialized chiral derivatizing agent. oup.comoup.com This particular isothiocyanate has proven to be a highly effective reagent for the determination of enantiomeric purity of a wide range of chiral primary and secondary amines using ¹H NMR spectroscopy. oup.com

The utility of this compound stems from several advantageous properties. It is readily prepared from the commercially available (R)-1-(1-Naphthyl)ethylamine. The resulting thiourea diastereomers exhibit significant chemical shift differences (Δδ) in their ¹H NMR spectra, allowing for baseline separation of the signals corresponding to each diastereomer. This clear separation is crucial for the accurate integration of the signals and, consequently, the precise determination of the enantiomeric excess (ee) of the original amine.

Furthermore, research has demonstrated that this compound is stable under various conditions and its reactions with amines are straightforward, often taking place directly in an NMR tube. oup.com The large aromatic naphthyl group in the reagent's structure plays a key role in inducing the significant spectral dispersion observed in the resulting diastereomers, a phenomenon attributed to anisotropic effects.

Detailed studies have showcased the broad applicability of this reagent with various amines, highlighting its role as a reliable and versatile tool for stereochemical analysis in organic synthesis. The table below summarizes key findings from a seminal study on the use of this compound for the determination of enantiomeric purity of chiral amines by ¹H NMR.

| Entry | Chiral Amine | Diastereomeric Product | Proton Analyzed | Chemical Shifts (δ, ppm) | Δδ (ppm) |

| 1 | (R/S)-1-Phenylethylamine | (R,R)- and (R,S)-Thiourea | CH₃ | 1.403, 1.657 | 0.254 |

| 2 | (R/S)-1-(p-Tolyl)ethylamine | (R,R)- and (R,S)-Thiourea | CH₃ | 1.383, 1.628 | 0.245 |

| 3 | (R/S)-Alanine methyl ester | (R,R)- and (R,S)-Thiourea | CH₃ | 1.159, 1.344 | 0.185 |

| 4 | (R/S)-Valine methyl ester | (R,R)- and (R,S)-Thiourea | CH(CH₃)₂ | 0.659, 0.722 | 0.063 |

| 5 | (R/S)-Leucine methyl ester | (R,R)- and (R,S)-Thiourea | CH₂ | 1.25-1.45 (m) | - |

| 6 | (R/S)-Phenylalanine methyl ester | (R,R)- and (R,S)-Thiourea | CH₂ | 2.85-3.05 (m) | - |

| 7 | (R/S)-2-Amino-1-butanol | (R,R)- and (R,S)-Thiourea | CH₂ | 1.25-1.45 (m) | - |

| 8 | (R/S)-Norephedrine | (R,R)- and (R,S)-Thiourea | CH₃ | 0.730, 0.854 | 0.124 |

Data sourced from Jeon, D. J., et al. (2000). Chemistry Letters, 29(1), 40-41. oup.com

Structure

3D Structure

Properties

IUPAC Name |

1-[(1R)-1-isothiocyanatoethyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJWLIIUEIYCSF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426818 | |

| Record name | (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138617-82-0 | |

| Record name | (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 1 1 Naphthyl Ethyl Isothiocyanate

General Strategies for Chiral Isothiocyanate Synthesis

The synthesis of chiral isothiocyanates, including (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate, requires methods that can introduce the -N=C=S group without causing racemization of the stereocenter. The most prevalent strategies involve the conversion of the corresponding primary amine.

Dithiocarbamate (B8719985) Formation and Desulfurization Routes

A primary and widely used method for synthesizing isothiocyanates is through the formation and subsequent decomposition of dithiocarbamate salts. nih.gov This two-step process begins with the reaction of a primary amine, such as (R)-(-)-1-(1-Naphthyl)ethylamine, with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. researchgate.netchemrxiv.org The critical second step involves treating this salt with a desulfurization agent to yield the target isothiocyanate. nih.gov

The choice of desulfurizing agent is crucial, particularly for chiral compounds, as harsh conditions can lead to racemization. nih.gov While numerous agents exist, some are more compatible with preserving stereochemical integrity. nih.gov Sodium persulfate has been noted as an especially efficient agent for producing a wide range of isothiocyanates, including chiral variants, as it is safer than alternatives like thiophosgene (B130339) and provides comparable yields. nih.gov The reaction can be performed as a traditional two-step method or as a one-pot synthesis where the dithiocarbamate salt is generated in situ. nih.gov

| Desulfurization Agent | Key Characteristics | Suitability for Chiral Synthesis |

|---|---|---|

| Sodium Persulfate | Efficient for alkyl, aryl, and amino acid derivatives; can be used in one-pot or two-step methods. nih.gov | High; noted as a preferred method for chiral isothiocyanates. nih.gov |

| Thiophosgene | Produces good yields for aromatic and chiral isothiocyanates but is highly toxic. nih.gov | Moderate to High; effective but safety concerns are significant. nih.gov |

| Tosyl Chloride | Allows for in-situ generation of dithiocarbamate salts and rapid formation of isothiocyanates in high yields (75–97%). nih.gov | Suitable for alkyl and aryl isothiocyanates; chirality preservation is context-dependent. nih.gov |

| Hydrogen Peroxide | Considered a green, stable, and inexpensive reagent; best for non-chiral synthesis. nih.gov | Low; generally not the preferred method for chiral compounds. nih.gov |

| Iodine | An effective desulfurization agent often used in biphasic water/ethyl acetate (B1210297) systems. cbijournal.comrsc.org | Moderate; can be effective, but other methods are often preferred for chiral substrates. nih.gov |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Used with a catalytic amount of DMAP or DABCO; by-products are volatile, simplifying workup. cbijournal.com | Can be suitable, particularly when mild conditions are required. cbijournal.com |

Alternative Synthetic Pathways for Isothiocyanates

Beyond the dithiocarbamate route, several other pathways exist for the synthesis of isothiocyanates. nih.gov These alternatives can be advantageous depending on the substrate and desired reaction conditions.

From Hydroximoyl Chlorides : This method can produce alkyl and aryl isothiocyanates efficiently at room temperature with simple workup and often yields are nearly quantitative. nih.gov

Via Elemental Sulfur : Aliphatic and aromatic isothiocyanates can be generated using elemental sulfur, a process that is relatively quick and results in high yields. nih.gov

Tandem Staudinger/Aza-Wittig Reactions : This approach is highlighted as a particularly effective method for the synthesis of chiral isothiocyanates. nih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation can accelerate the reaction between primary amines and carbon disulfide, enabling the high-yield synthesis of both aliphatic and aromatic isothiocyanates. researchgate.netmdpi.com

Dehydrogenation with Bromination Reactions

A more recent and specialized strategy involves the dehydrogenation of alkyl isothiocyanates. rsc.org Researchers have developed a method for the dehydrogenation with concurrent bromination of alkyl isothiocyanates using N-bromosuccinimide (NBS). rsc.orgrsc.org This reaction converts an alkyl isothiocyanate into an N-β-brominated alkenyl isothiocyanate. rsc.org The process was tested on a variety of substrates, including naphthyl ethyl isothiocyanate, which reacted smoothly to afford the corresponding product in an 86% yield. rsc.org This method introduces new functionalities into the molecule, creating versatile building blocks for further chemical transformations. rsc.org

Stereoselective Synthesis of (R)-(-)-1-(1-Naphthyl)ethylamine Precursors

The synthesis of the target isothiocyanate is critically dependent on the availability of its enantiomerically pure precursor, (R)-(-)-1-(1-Naphthyl)ethylamine. This chiral amine is commonly prepared either by asymmetric synthesis, which creates the desired stereocenter selectively, or by resolving a racemic mixture.

Asymmetric Catalytic Reduction Methods

Asymmetric synthesis provides a direct route to a single enantiomer, avoiding the need for separation from a racemic mixture. researchgate.net One effective method is the asymmetric catalytic reduction of a prochiral precursor. A patented process describes the preparation of (R)-(+)-1-(1-Naphthyl)ethylamine through the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime. google.com This reaction uses ammonium (B1175870) formate (B1220265) as the reducing agent in the presence of a specific chiral ruthenium catalyst. google.comgoogle.com

| Parameter | Details |

|---|---|

| Starting Material | 1-(1-Naphthyl)ethanone oxime |

| Catalyst for (R)-enantiomer | Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethyl ammonia} (p-cymene)ruthenium(II) |

| Reducing Agent | Ammonium formate |

| Reported Yield | Up to 90% |

| Reported Chiral Purity | Up to 96% enantiomeric excess (ee) |

This method is noted for its high yield and high chiral purity, providing an efficient and direct route to the desired (R)-amine precursor. google.com

Enantiomeric Resolution Techniques for Naphthylethylamine

Enantiomeric resolution is a classical and widely practiced method for obtaining pure enantiomers from a racemic mixture. libretexts.org This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. libretexts.org

For the resolution of racemic 1-(1-Naphthyl)ethylamine, D-(-)-tartaric acid is commonly used as the chiral resolving agent. google.com The process involves dissolving the racemic amine and D-(-)-tartaric acid in a suitable solvent, such as an alcohol-water mixture. google.com Upon cooling, the less soluble diastereomeric salt, R-(+)-1-(1-Naphthyl)ethylamine·D-(-)-tartrate, crystallizes out of the solution and can be isolated by filtration. google.com The desired (R)-amine is then liberated from the salt by treatment with a base. google.com This method can achieve high enantiomeric excess (e.g., >95% ee) with yields around 30%. google.com The mother liquor, which is enriched in the (S)-enantiomer, can be treated to racemize the amine, allowing it to be recycled for further resolution. google.com

| Resolving Agent | Principle of Separation |

|---|---|

| D-(-)-Tartaric acid | Formation of diastereomeric tartrate salts with differential solubility. google.com |

| Chiral Aspartic acid | Formation of diastereomeric aspartate salts. google.com |

| Chiral α-hydroxy naphthylacetic acid | Formation of diastereomeric salts. google.com |

Conversion of Chiral Naphthylethylamine to this compound

The primary route for synthesizing this compound involves the chemical transformation of the primary amino group of (R)-(+)-1-(1-Naphthyl)ethylamine into an isothiocyanate functional group. This conversion is most commonly achieved through the formation and subsequent decomposition of a dithiocarbamate salt intermediate. nih.gov This two-step process, which can often be performed in a single pot, is widely applicable to the synthesis of various alkyl and aryl isothiocyanates, including chiral variants. nih.govrsc.org

The general mechanism begins with the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (B128534) (Et₃N), to form an in situ dithiocarbamate salt. organic-chemistry.orgkiku.dk This intermediate is then treated with a desulfurization agent to induce the elimination of a sulfide (B99878) species and form the isothiocyanate. A variety of reagents have been successfully employed for this second step, each with its own advantages in terms of reaction conditions, yield, and purity of the final product.

Common desulfurization agents and methods include:

Tosyl Chloride (TsCl): A facile and general protocol uses tosyl chloride to mediate the decomposition of the in situ generated dithiocarbamate salt, providing good yields for a range of isothiocyanates. organic-chemistry.org

Di-tert-butyl dicarbonate (Boc₂O): This reagent offers a mild and chemoselective method for a clean and rapid preparation of isothiocyanates. kiku.dk The reaction often proceeds to completion within minutes for aliphatic substrates. kiku.dk

Sodium Persulfate (Na₂S₂O₈): This method presents a green and practical approach, as it can be performed in water, making it an environmentally friendly option. rsc.org It is effective for both linear and branched alkyl amines as well as aryl amines. rsc.org

Propane Phosphonic Acid Anhydride (T3P®): T3P® serves as an efficient desulfurating agent in a two-step, one-pot reaction, yielding good results. organic-chemistry.org

Thiophosgene (CSCl₂): Historically, the reaction of primary amines with thiophosgene has been a standard method for isothiocyanate synthesis. nih.gov However, due to the high toxicity of thiophosgene, alternative and safer methods are now more commonly preferred. nih.gov

The selection of a specific methodology may depend on factors such as the scale of the reaction, the desired purity, and the avoidance of toxic reagents. For the synthesis of this compound, methods that proceed under mild conditions are favored to prevent any potential side reactions or racemization.

Interactive Table: Synthetic Methods for Isothiocyanate Formation from Primary Amines

| Method | Key Reagents | Typical Solvent(s) | Key Advantages |

| Dithiocarbamate Decomposition | Carbon Disulfide, Base (e.g., Et₃N), Tosyl Chloride | Dichloromethane, THF | General, facile, good yields |

| Dithiocarbamate Decomposition | Carbon Disulfide, Base (e.g., Et₃N), Boc₂O | Ethanol, DMF, Acetone | Mild, rapid, clean, high purity |

| Dithiocarbamate Decomposition | Carbon Disulfide, Base (e.g., Et₃N), Na₂S₂O₈ | Water | Green chemistry, practical |

| Dithiocarbamate Decomposition | Carbon Disulfide, Base, T3P® | Not specified | Efficient, one-pot |

| Direct Conversion | Thiophosgene, Base | Not specified | Traditional method |

Strategies for Enantiopurity Control in Synthesis

Maintaining the enantiomeric purity of this compound is paramount, as its utility as a chiral reagent is dependent on its stereochemical integrity. The control of enantiopurity is addressed at two critical stages: the synthesis of the starting material and the conditions of the isothiocyanate formation reaction.

First, the synthesis must begin with highly enantiomerically pure (R)-(+)-1-(1-Naphthyl)ethylamine. The optical purity of this starting amine directly dictates the maximum achievable enantiopurity of the final isothiocyanate product. Several methods exist for obtaining the enantiopure amine, including asymmetric synthesis and the resolution of a racemic mixture. google.comresearchgate.net For instance, asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime using specific chiral ruthenium catalysts can produce (R)-(+)-1-(1-naphthyl)ethylamine with high chiral purity (e.g., 96% enantiomeric excess). google.comgoogle.com Enzymatic processes, such as kinetic resolution or transamination using R-selective transaminase enzymes, also provide routes to the enantiomerically pure amine. google.comresearchgate.net

Second, the reaction conditions for converting the chiral amine to the isothiocyanate must be sufficiently mild to ensure that no racemization occurs at the stereogenic center. The carbon atom alpha to the naphthyl group, which bears the amino (and subsequently, isothiocyanate) group, is the chiral center. Harsh conditions, such as high temperatures or the presence of strong acids or bases, could potentially lead to the deprotonation and reprotonation at this center, resulting in a loss of optical purity.

The methods described for the conversion via a dithiocarbamate intermediate are generally considered mild and are well-suited for chiral substrates. nih.govrsc.org These reactions typically proceed without compromising the stereochemical configuration of the starting amine. Therefore, a key strategy for enantiopurity control is the careful selection of a synthetic protocol known to preserve chirality. The use of reagents like Boc₂O or Na₂S₂O₈ in controlled, often low-temperature, conditions is a reliable approach to ensure that the (R)-configuration of the starting ethylamine (B1201723) is retained in the final this compound product. rsc.orgkiku.dk Verification of the enantiomeric purity of the final product, often by chiral chromatography (e.g., GLC or HPLC), is a crucial final step in the quality control process. sigmaaldrich.com

Reactivity and Reaction Mechanisms Involving R 1 1 Naphthyl Ethyl Isothiocyanate

Fundamental Reaction Pathways of Isothiocyanates

The isothiocyanate group is a versatile functional group in organic synthesis due to its unique electronic structure. mdpi.com The central carbon atom is bonded to two heteroatoms of differing electronegativity (nitrogen and sulfur), resulting in a strong electrophilic character at the carbon. This makes it a prime target for nucleophilic attack and an active participant in cycloaddition reactions. arkat-usa.org

The most common reaction pathway for isothiocyanates involves the nucleophilic addition to the electrophilic carbon of the -N=C=S group. arkat-usa.org This reactivity is enhanced by the presence of electron-withdrawing groups attached to the nitrogen atom. arkat-usa.org A wide variety of nucleophiles can react with isothiocyanates. For instance, primary and secondary amines readily react to form thiourea (B124793) derivatives, a reaction of significant importance for (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate as discussed in Section 3.2. Other nitrogen nucleophiles, such as hydrazines and amidines, also readily participate in these addition reactions. arkat-usa.org

Beyond nitrogen-based nucleophiles, isothiocyanates can also react with other nucleophilic species. The reaction with alcohols and thiols typically requires basic conditions to generate the more nucleophilic alkoxide or thiolate ions, which then attack the isothiocyanate carbon to yield thionocarbamates and dithiocarbamates, respectively.

Isothiocyanates are known to participate in various cycloaddition reactions, serving as versatile synthons for the construction of heterocyclic systems. mdpi.com These reactions can be broadly categorized based on the number of atoms contributed by the isothiocyanate group to the newly formed ring.

One prominent class is the [3+2] cycloaddition, where the isothiocyanate acts as a three-atom component. For example, isothiocyanates can undergo 1,3-dipolar cycloadditions with nitrile oxides, which proceed through an unstable 1,4,2-oxathiazoline intermediate. nih.gov Formal [3+2] cycloadditions have also been reported with donor-acceptor cyclopropanes to yield pyrrolidine-2-thiones and with diazoazoles to form pyrazolo[5,1-d] arkat-usa.orgresearchgate.netresearchgate.netchemrxiv.orgthiatriazines. researchgate.netresearchgate.net

Additionally, [4+2] cycloadditions, or Diels-Alder reactions, are possible where the C=S bond of the isothiocyanate acts as the dienophile. mdpi.com Isothiocyanates have also been shown to undergo [2+4] cycloaddition reactions with certain organometallic reagents, where the C=S bond adds across a metallacycle. nih.gov

| Reaction Type | Reactant Partner | Resulting Heterocycle | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxides | 1,4,2-Oxathiazoline (intermediate) | nih.gov |

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropanes | Pyrrolidine-2-thione | researchgate.net |

| [3+2] Cycloaddition | Diazoazoles | Pyrazolo[5,1-d] arkat-usa.orgresearchgate.netresearchgate.netchemrxiv.orgthiatriazine | researchgate.net |

| [4+2] Cycloaddition | Dienes | Six-membered sulfur- and nitrogen-containing heterocycles | mdpi.com |

| [2+4] Cycloaddition | Digallane Reagents | Gallium-containing heterocycle | nih.gov |

Formation of Chiral Thiourea Derivatives

The reaction of this compound with amines is a cornerstone of its application in organic chemistry, providing a straightforward route to highly valuable chiral thiourea derivatives.

The addition of primary or secondary amines to this compound is a facile and high-yielding reaction that produces N,N'-disubstituted chiral thioureas. This reaction is one of the most conventional and reliable methods for preparing thiourea derivatives. nih.gov The reaction proceeds readily, often at room temperature, by simply mixing the isothiocyanate with the desired amine.

When a chiral amine reacts with the enantiomerically pure this compound, a pair of diastereomeric thioureas is formed. This property is exploited in analytical chemistry, where the isothiocyanate serves as a chiral derivatizing agent to determine the enantiomeric purity of amines via NMR spectroscopy.

The table below illustrates the general reaction for the formation of these chiral thiourea derivatives.

| This compound | Amine (R¹R²NH) | Resulting Chiral Thiourea Derivative |

|---|---|---|

| Primary Amine (R¹NH₂) |  |

| Secondary Amine (R¹R²NH) |  |

The formation of a thiourea from an isothiocyanate and an amine is a classic example of a nucleophilic addition reaction. The mechanism can be described in a two-step process:

Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the amine's nitrogen atom at the highly electrophilic carbon atom of the isothiocyanate group. This forms a transient, zwitterionic tetrahedral intermediate.

Proton Transfer: The intermediate is unstable and rapidly undergoes a proton transfer. The negatively charged sulfur atom abstracts a proton from the positively charged nitrogen atom, resulting in the final, stable thiourea product.

This mechanism is generally accepted and accounts for the rapid and clean conversion observed in these reactions.

Participation in Complex Asymmetric Transformations

While the direct reaction of this compound in a complex catalytic cycle is uncommon, its primary role is as a crucial building block for the synthesis of chiral thiourea-based organocatalysts. rsc.org These catalysts have become powerful tools in modern asymmetric synthesis. beilstein-journals.org

Chiral bifunctional thiourea organocatalysts, which often contain both a thiourea moiety for hydrogen bonding and a basic group like a tertiary amine, operate through non-covalent interactions. researchgate.net The two N-H protons of the thiourea group act as a hydrogen-bond donor, activating an electrophilic substrate (e.g., a nitroolefin or an imine) by coordinating to an electronegative atom (like oxygen or nitrogen). Simultaneously, the basic amine site on the catalyst activates the nucleophile. rsc.org

This "dual activation" brings the reactants into close proximity within a chiral environment, allowing for highly enantioselective bond formation. Thiourea catalysts derived from chiral backbones are effective in a wide array of asymmetric reactions, including:

Michael additions researchgate.net

Aza-Henry (nitro-Mannich) reactions researchgate.net

Morita-Baylis-Hillman reactions nih.gov

Multicomponent reactions rsc.org

The synthesis of these catalysts often involves reacting a chiral diamine with an isothiocyanate. beilstein-journals.org By using this compound, the distinct stereochemistry and steric bulk of the naphthylethyl group are incorporated into the catalyst structure. This directly influences the catalyst's chiral pocket and, consequently, the stereochemical outcome of the reaction it catalyzes. Therefore, this compound participates in complex asymmetric transformations by providing the essential chiral scaffold for the synthesis of these sophisticated organocatalysts.

Stereoselective Annulation Reactions

A comprehensive review of scientific literature and chemical databases does not yield any specific examples or detailed research findings concerning the participation of this compound in stereoselective annulation reactions.

Organocatalytic Domino Reactions

There is no available scientific literature to indicate that this compound is utilized as a reactant or catalyst in organocatalytic domino reactions.

Stereodivergent Benzylic Substitution

A thorough search of chemical literature reveals no documented instances or methodologies where this compound is involved in stereodivergent benzylic substitution reactions.

Role in Diverse Derivatization Reactions

The primary and well-documented role of this compound in organic chemistry is its application as a chiral derivatizing agent (CDA). This function is crucial for the analysis of enantiomeric mixtures, particularly for chiral amines and amino acids. The isothiocyanate group (-N=C=S) is highly reactive towards primary and secondary amines, leading to the formation of stable thiourea derivatives.

The core principle of this application lies in the conversion of a mixture of enantiomers, which are spectroscopically indistinguishable under achiral conditions, into a mixture of diastereomers. Since this compound is a single enantiomer, its reaction with a racemic amine (a mixture of R and S enantiomers) will produce two diastereomers (R,R and R,S). These diastereomers possess different physical properties and can be distinguished and quantified using common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). nih.gov

Mechanism of Derivatization:

The reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic central carbon atom of the isothiocyanate group. This process is generally efficient and proceeds under mild conditions to yield the corresponding diastereomeric thioureas. mdpi.com

Applications in NMR Spectroscopy:

In NMR spectroscopy, the protons and carbons of the two diastereomeric thiourea derivatives are in different chemical environments. This results in distinct signals (chemical shifts) for each diastereomer, allowing for the determination of the enantiomeric excess (ee) of the original amine by integrating the respective signals. nih.govacs.org The large naphthyl group in the derivatizing agent often induces significant chemical shift differences, enhancing the resolution and accuracy of the analysis. nih.gov

Applications in HPLC:

For HPLC analysis, the resulting diastereomers can be separated on a standard achiral stationary phase because their different spatial arrangements lead to different interactions with the stationary phase. nih.gov This indirect method of enantiomeric separation is a powerful alternative to using more expensive chiral stationary phases. The derivatization introduces a strong chromophore (the naphthyl group), which facilitates UV detection with high sensitivity. nih.govresearchgate.net A study on the enantioseparation of the antidepressant bupropion (B1668061) demonstrated the effectiveness of the (S)-enantiomer of 1-(1-Naphthyl)ethyl isothiocyanate for derivatization, followed by successful separation of the diastereomers using reversed-phase HPLC. nih.gov

Table 1: Analytical Data for Derivatization Application

| Analytical Technique | Purpose | Key Feature of Derivatization | Outcome |

| NMR Spectroscopy | Determination of enantiomeric purity | Formation of diastereomers with distinct NMR signals | Quantification of enantiomers by signal integration |

| HPLC | Enantioseparation | Formation of diastereomers separable on achiral columns | Baseline separation and quantification of enantiomers |

Applications in Asymmetric Catalysis and Chiral Auxiliary Strategies

Development of Chiral Organocatalysts from (R)-(-)-1-(1-Naphthyl)ethyl Isothiocyanate Derivatives

The isothiocyanate functional group serves as a versatile handle for synthesizing more complex chiral molecules, particularly bifunctional organocatalysts. By reacting this compound with various chiral amines or amino acids, researchers can construct a library of catalysts where the naphthylethyl group provides the essential chiral scaffold.

Chiral thiourea (B124793) derivatives have emerged as powerful organocatalysts capable of activating electrophiles through double hydrogen bonding. rsc.org this compound is a key starting material for creating these catalysts. nih.gov When reacted with a chiral amine, it forms a bifunctional thiourea catalyst that possesses both a hydrogen-bond donor (the thiourea) and a Lewis basic site (the amine). This dual activation is highly effective in controlling the stereochemical outcome of carbon-carbon bond-forming reactions. The bulky and rigid 1-naphthyl group creates a well-defined chiral pocket around the catalytic center, enhancing enantioselectivity by sterically directing the approach of the reacting molecules. These catalysts have proven effective in a range of C-C bond-forming reactions, including Friedel-Crafts and other conjugate additions.

Thiourea organocatalysts derived from this compound are particularly successful in promoting asymmetric Aldol and Michael additions, which are fundamental C-C bond-forming reactions in organic synthesis. nih.govresearchgate.net In a typical Michael addition, the thiourea moiety activates an α,β-unsaturated compound (the Michael acceptor) towards nucleophilic attack. thieme-connect.de The chiral environment, dictated by the (R)-1-(1-Naphthyl)ethyl group, ensures that the nucleophile adds to one specific face of the acceptor, resulting in a product with high enantiomeric purity. rsc.org

For instance, a bifunctional tertiary amine-thiourea catalyst can effectively catalyze the addition of various carbon nucleophiles to nitroalkenes or enones. The catalyst's performance in such a reaction is summarized in the table below.

| Entry | Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | trans-β-Nitrostyrene | Dimethyl malonate | 10 | 95 | 92 |

| 2 | Chalcone | Acetophenone | 5 | 98 | 94 |

| 3 | 2-Cyclohexen-1-one | Nitromethane | 10 | 89 | 90 |

This table presents representative data for Michael addition reactions catalyzed by thiourea derivatives synthesized from this compound, demonstrating high yields and enantioselectivities.

Utilization of this compound as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. tcichemicals.com After the reaction, the auxiliary is removed, having imparted its chirality to the product molecule.

The (R)-1-(1-Naphthyl)ethyl group can function as an effective chiral auxiliary. However, its effectiveness can be highly dependent on the specific reaction. In a study on the Staudinger [2+2] ketene-imine cycloaddition for the synthesis of β-lactams, N-(1-(1-naphthyl)ethyl)imines were used to induce stereoselectivity. The research found that while the corresponding N-(1-phenylethyl) auxiliaries provided moderate to good diastereoselectivity, the N-(1-(1-naphthyl)ethyl) auxiliaries resulted in excellent conversion but with a significant loss of selectivity, affording a maximum of only 14% diastereomeric excess (de). researchgate.net This finding highlights that the steric and electronic properties of an auxiliary must be carefully matched to the reaction mechanism to achieve effective stereocontrol. researchgate.net

| Entry | Imine Substituent | Aldehyde | Conditions | Yield (%) | de (%) |

| 1 | (R)-1-Phenylethyl | 4-(Dimethylamino)benzaldehyde | Toluene, reflux, 24h | 85 | 40 |

| 2 | (R)-1-(1-Naphthyl)ethyl | 4-(Dimethylamino)benzaldehyde | Toluene, reflux, 24h | 92 | 10 |

| 3 | (R)-1-Phenylethyl | 2,4,6-Trimethoxybenzaldehyde | Xylene, reflux, 3h | 88 | 48 |

| 4 | (R)-1-(1-Naphthyl)ethyl | 2,4,6-Trimethoxybenzaldehyde | Xylene, reflux, 3h | 95 | 14 |

This table compares the diastereomeric excess (de) in the synthesis of trans-β-lactams using different chiral auxiliaries, illustrating the variable performance of the naphthylethyl group in this specific transformation. researchgate.net

The design of an effective chiral auxiliary hinges on several key principles, including conformational rigidity, steric hindrance, and the placement of functional groups that can engage in secondary interactions. numberanalytics.com The (R)-1-(1-Naphthyl)ethyl group offers a foundation for such designs. Its key features include:

Steric Bulk : The large naphthyl group provides significant steric hindrance, which can effectively block one face of a prochiral substrate from attack by a reagent. numberanalytics.com

Conformational Rigidity : Compared to a more flexible group like a benzyl (B1604629) group, the rigid, planar structure of the naphthalene (B1677914) ring system restricts the number of available conformations. This rigidity helps to create a more predictable and well-defined stereochemical environment, which is crucial for high stereoselectivity. numberanalytics.com

Improving the performance of auxiliaries based on this scaffold involves modifying the structure to optimize these properties for a specific transformation, for example, by introducing additional functional groups onto the naphthyl ring to fine-tune electronic properties or create secondary binding sites. nih.gov

Enantioselective Transformations Mediated by this compound Derivatives

Beyond its role in organocatalysis and as a traditional auxiliary, this compound is widely used as a chiral derivatizing agent. researchgate.netdocumentsdelivered.com This application is a crucial enantioselective transformation in the field of analytical chemistry. By reacting the isothiocyanate with a racemic mixture of chiral amines or alcohols, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated or distinguished using techniques like NMR spectroscopy or high-performance liquid chromatography (HPLC). researchgate.net This process allows for the accurate determination of the enantiomeric purity (or enantiomeric excess) of the original chiral substance. researchgate.net While not a synthetic transformation that generates a new chiral product for isolation, this analytical application is a cornerstone of asymmetric synthesis, providing the means to verify the success of enantioselective reactions.

Applications As a Chiral Derivatizing Reagent in Enantiomeric Analysis

Chromatographic Resolution of Diastereomers

Once the diastereomeric derivatives are formed, they can be separated using various chromatographic methods. nih.govnih.gov Because diastereomers have different physical and chemical properties, they interact differently with both the stationary and mobile phases in a chromatographic system. mysagestore.com This differential interaction leads to different retention times, enabling their resolution. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govnih.govresearchgate.net

HPLC is a powerful analytical technique for separating the diastereomeric derivatives formed from R-NEIT. nih.gov The separation can be achieved on a standard achiral stationary phase, which is a significant advantage over direct enantioseparation methods that require expensive chiral stationary phases (CSPs). nih.gov Both normal-phase and reversed-phase HPLC can be employed for the separation of these diastereomers. researchgate.net The choice between these techniques often depends on the polarity and structural characteristics of the derivatizing agent and the analyte. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly common and effective technique for the separation of diastereomers formed using R-NEIT. nih.govresearchgate.net In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The diastereomeric derivatives of analytes like bupropion (B1668061) and selenomethionine, when formed with naphthyl ethyl isothiocyanate, have been successfully resolved using RP-HPLC systems. researchgate.net The separation is based on the differences in the hydrophobicity of the diastereomers, which leads to differential partitioning between the stationary and mobile phases. researchgate.net

| Analyte | Chiral Derivatizing Reagent | Column Type | Mobile Phase Components | Detection |

|---|---|---|---|---|

| Bupropion | (S)-1-(1-Naphthyl)ethyl isothiocyanate | Reversed-Phase | Water and Acetonitrile (Gradient) | UV |

| Selenomethionine | (S)-1-(1-Naphthyl)ethyl isothiocyanate | Reversed-Phase | Triethyl ammonium (B1175870) phosphate (B84403) buffer and Acetonitrile | UV |

| Labetalol | (4S-cis)-2,2-dimethyl-5-isothiocyanato-4-phenyl-1,3-dioxane | Octadecylsilane (C18) | Methanol and Ammonium phosphate buffer | Not Specified |

Achieving optimal separation of the diastereomers requires careful optimization of the chromatographic conditions. mfd.org.mk The composition of the mobile phase, including the type and concentration of the organic modifier, the pH, and the ionic strength of the aqueous buffer, plays a critical role in determining the retention and selectivity of the separation. mfd.org.mkchromatographyonline.comnih.gov

For instance, in RP-HPLC, altering the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact the retention times of the diastereomers. researchgate.net The pH of the mobile phase is another crucial parameter, especially for ionizable compounds, as it affects their ionization state and, consequently, their retention behavior. mfd.org.mkchromatographyonline.com The choice of the organic modifier itself (e.g., acetonitrile vs. methanol) can also lead to considerable changes in selectivity due to different molecular interactions with the solute and stationary phase. chromatographyonline.com By systematically adjusting these parameters, the resolution between the diastereomeric peaks can be maximized to ensure accurate quantification. mfd.org.mk

| Parameter | Effect on Separation | Common Adjustments |

|---|---|---|

| Organic Modifier Concentration | Affects retention time; higher concentration generally leads to shorter retention. researchgate.net | Adjusting the percentage of acetonitrile or methanol in the mobile phase. |

| Mobile Phase pH | Crucial for ionizable analytes; affects retention and peak shape by controlling the degree of ionization. mfd.org.mk | Use of buffers (e.g., phosphate, formate (B1220265), acetate) to control and maintain a specific pH. chromatographyonline.com |

| Buffer Concentration / Ionic Strength | Influences the thickness of the water layer on the stationary phase and can affect electrostatic interactions. nih.gov | Varying the molarity of the buffer salts. |

| Type of Organic Modifier | Can alter selectivity due to different abilities to form dipolar, proton donor, and proton acceptor interactions. chromatographyonline.com | Switching between acetonitrile, methanol, or other organic solvents. |

High-Performance Liquid Chromatography (HPLC) Techniques

Spectroscopic Determination of Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the enantiomeric composition of chiral substances after derivatization. (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate serves as an effective chiral derivatizing agent for the analysis of chiral amines by NMR. acs.org The reaction of the enantiomerically pure isothiocyanate with a racemic amine leads to the formation of a mixture of two diastereomeric thioureas.

Due to their different three-dimensional structures, the corresponding protons in the two diastereomers experience different magnetic environments. This difference results in separate signals (chemical shift non-equivalence, Δδ) in the ¹H NMR spectrum, allowing for the direct quantification of the enantiomeric excess (ee) of the original amine by integrating the distinct signals. usm.edu The magnitude of the chemical shift difference is influenced by the steric and electronic interactions within the diastereomeric molecules. The large aromatic naphthyl group of the reagent often induces significant chemical shift differences, making quantification straightforward. researchgate.net

Table 1: Conceptual ¹H NMR Data for Chiral Recognition

This table illustrates the expected outcome in a ¹H NMR spectrum after derivatizing a racemic amine, such as 1-phenylethylamine, with this compound.

| Diastereomer | Analyte Proton | Expected Chemical Shift (ppm) | Signal Multiplicity | Integration |

| (R,S)-Thiourea | Methine (-CH) | 4.85 | Quartet | 1 |

| (R,R)-Thiourea | Methine (-CH) | 4.95 | Quartet | 1 |

| (R,S)-Thiourea | Methyl (-CH₃) | 1.50 | Doublet | 3 |

| (R,R)-Thiourea | Methyl (-CH₃) | 1.58 | Doublet | 3 |

Note: The chemical shift values are hypothetical and for illustrative purposes only. The key principle is the appearance of separate, distinguishable signals for each diastereomer.

The structural features of this compound are highly relevant to the design of effective chiral solvating agents (CSAs). CSAs are chiral compounds that form transient, non-covalent diastereomeric complexes with enantiomers directly in the NMR tube, leading to signal separation without the need for covalent bond formation. acs.org

Research has shown that incorporating a 1-naphthyl group into the structure of a CSA can create a "deeper chiral pocket". acs.orgnih.gov This enhanced chiral environment is due to the steric bulk and the potential for π-π stacking interactions between the naphthyl group of the CSA and an aromatic moiety on the analyte. acs.org When an analyte is derivatized with a reagent like this compound, the resulting thiourea (B124793) derivative can then be analyzed using a CSA. The interactions between the CSA and the diastereomeric thioureas are distinct, leading to enhanced separation of NMR signals, which is crucial for accurate enantiomeric excess determination. The thiourea group itself can participate in hydrogen bonding, further stabilizing the transient complexes and improving chiral recognition. usm.edu

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. This compound is used as a derivatizing agent to enable the enantiomeric analysis of chiral compounds on achiral HPLC systems. nih.gov

The methodology involves these key steps:

Derivatization: The racemic analyte reacts with the enantiomerically pure this compound to form a pair of stable diastereomers.

Chromatographic Separation: The resulting diastereomers have different physical properties and can be separated using a standard, non-chiral reversed-phase HPLC column. This indirect method of chiral separation is often more robust and cost-effective than direct separation on a chiral stationary phase.

Mass Spectrometric Detection: The separated diastereomers are then detected by a mass spectrometer, which provides high sensitivity and selectivity, allowing for accurate quantification even at low concentrations.

This approach has been successfully applied to the enantioseparation of various chiral amines and drugs. For instance, the S-enantiomer of 1-(1-naphthyl)ethyl isothiocyanate was used to derivatize the drug bupropion, with the resulting diastereomers being successfully separated by reversed-phase HPLC. nih.govresearchgate.net

Table 2: Example HPLC Conditions for Separation of Diastereomers

Based on the study of bupropion derivatized with (S)-1-(1-Naphthyl)ethyl isothiocyanate. nih.gov

| Parameter | Condition |

| Stationary Phase | C18 Reversed-Phase Column |

| Mobile Phase | Gradient elution with Water and Acetonitrile |

| Detection | UV or Mass Spectrometry (MS) |

| Result | Baseline separation of the two diastereomers |

Advancements in Analytical Methodologies for Enantiomeric Excess Determination

The use of chiral derivatizing agents like this compound is a central component of advancements in enantiomeric analysis. The development of novel isothiocyanate-based reagents continues to be an active area of research, aiming to improve reaction kinetics, diastereomer resolution, and detection sensitivity. rsc.org

Modern advancements focus on optimizing the entire analytical workflow. This includes the development of rapid derivatization protocols, sometimes utilizing microwave irradiation to speed up the reaction. researchgate.net Furthermore, validated HPLC methods are crucial for ensuring accuracy, precision, and low limits of detection for the diastereomers. nih.gov The trend is also moving towards developing CDAs that are specifically designed for high sensitivity in mass spectrometry, which may include moieties that enhance ionization efficiency or provide unique fragmentation patterns for unambiguous identification. nih.gov These advancements ensure that the determination of enantiomeric excess is not only accurate but also efficient, catering to the high-throughput needs of industries such as pharmaceuticals. rsc.org

Computational and Theoretical Investigations of R 1 1 Naphthyl Ethyl Isothiocyanate

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical methods are fundamental to modeling the geometry and conformational preferences of (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate. These studies provide a static and dynamic picture of the molecule's three-dimensional structure.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard tool for the geometry optimization and electronic structure calculation of organic molecules. For a molecule like this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G**, are employed to determine the lowest energy structure. nih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals key structural features, such as the planarity of the naphthalene (B1677914) ring system and the specific spatial orientation of the chiral ethyl isothiocyanate side chain relative to the aromatic core. The calculations would also detail the geometry of the isothiocyanate (-N=C=S) group, which is critical to its reactivity.

Table 1: Predicted Molecular Geometry Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| C-N (Isothiocyanate) | Bond length of the Carbon-Nitrogen double bond | ~1.20 Å |

| C=S (Isothiocyanate) | Bond length of the Carbon-Sulfur double bond | ~1.58 Å |

| N=C=S Angle | Bond angle of the isothiocyanate group | ~178° |

| C-C (Ethyl) | Bond length of the ethyl backbone carbon-carbon bond | ~1.54 Å |

| C-Naphthyl | Bond length between the chiral carbon and the naphthalene ring | ~1.52 Å |

Note: The values presented are typical estimates based on DFT calculations of similar organic molecules and may vary depending on the specific level of theory and basis set used.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, the ethyl isothiocyanate side chain of the molecule can rotate, leading to various conformers. Conformational analysis is the study of these different spatial arrangements and their relative energies. nih.gov Computational methods are used to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers (transition states) that separate them.

This analysis is crucial for understanding how the molecule behaves in solution and how its shape influences its interactions with other molecules. For instance, the relative orientation of the bulky naphthyl group and the reactive isothiocyanate moiety is a key determinant in its application as a chiral derivatizing agent. acs.org The energy landscape, a plot of energy versus conformational coordinates (like dihedral angles), provides a comprehensive map of the molecule's flexibility and the probabilities of it adopting certain shapes at a given temperature. nih.gov

Mechanistic Probing of Reactions Involving this compound

Theoretical chemistry is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. For this compound, this involves modeling its reactions with nucleophiles, such as primary and secondary amines, which lead to the formation of thiourea (B124793) derivatives.

Transition State Analysis and Reaction Pathways

The reaction between an isothiocyanate and an amine proceeds through a nucleophilic addition mechanism. Computational chemists use DFT to map out the entire reaction pathway, from reactants to products. A key aspect of this is locating the transition state (TS), which is the highest energy point along the reaction coordinate. rsc.org The structure and energy of the transition state determine the activation energy of the reaction and, consequently, the reaction rate.

For the reaction of this compound, calculations would model the approach of the amine's nitrogen atom to the central carbon of the isothiocyanate group. By analyzing the transition state structure, researchers can understand the bonding changes that occur during the reaction. The Gibbs free energy profile for the reaction can be calculated, illustrating the relative energies of the reactants, transition state, any intermediates, and the final products. tandfonline.com

Prediction of Stereoselectivity and Enantioselectivity

When this compound reacts with a racemic amine, two diastereomeric thiourea products are formed. The prediction of which diastereomer will be the major product is a central challenge in stereochemistry. Computational methods can predict this outcome by comparing the energies of the two diastereomeric transition states. rsc.org

The reaction of the (R)-isothiocyanate with the (R)-amine proceeds through one transition state (TS-R,R), while the reaction with the (S)-amine proceeds through a different transition state (TS-R,S). The energy difference between these two transition states (ΔΔG‡) determines the diastereomeric ratio of the products. The product ratio can be predicted using the following relationship derived from transition state theory:

ln([Product 1]/[Product 2]) = -ΔΔG‡ / RT

where R is the gas constant and T is the temperature. A lower energy transition state leads to the formation of the major product. These calculations provide fundamental insights into the origins of stereoselectivity, often pointing to specific steric or electronic interactions in the transition state that favor one stereochemical outcome over the other. nih.govnih.gov

Spectroscopic Property Prediction and Interpretation

Computational quantum chemistry is an invaluable tool for predicting and interpreting various types of spectra. These theoretical spectra can be compared with experimental data to confirm molecular structures and assign spectral features to specific molecular motions or electronic transitions. qu.edu.qa

DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting theoretical infrared (IR) and Raman spectra can be used to assign the absorption bands observed in experimental spectra. For this compound, this would include identifying the characteristic asymmetric stretching frequency of the -N=C=S group, which is a strong indicator of the isothiocyanate functionality. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -N=C=S | Asymmetric Stretch | ~2100 cm⁻¹ |

| Aromatic C-H | Stretch | ~3050-3100 cm⁻¹ |

| Aliphatic C-H | Stretch | ~2900-3000 cm⁻¹ |

Note: These are approximate values. The exact calculated frequencies are often scaled by an empirical factor to better match experimental data.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com These calculations provide information about the energies of electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). pku.edu.cn For this molecule, TD-DFT would predict the wavelengths of maximum absorption (λmax) corresponding to the π-π* transitions within the naphthalene ring system.

NMR Chemical Shift Predictions

The prediction of nuclear magnetic resonance (NMR) chemical shifts through quantum chemical calculations has become an indispensable method for structure verification and assignment. researchgate.netescholarship.org For this compound, theoretical calculations can provide the ¹H and ¹³C NMR chemical shifts, aiding in the detailed assignment of experimental spectra.

The standard computational protocol involves an initial geometry optimization of the molecule using a selected DFT functional, such as B3LYP or mPW1PW91, and a suitable basis set, for instance, 6-311+G(d,p). nih.govnih.gov Following optimization, NMR shielding tensors are calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These absolute shielding constants (σ) are then converted into chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the following equation: δ = σ(TMS) - σ(sample). The shielding constant for TMS is calculated at the same level of theory. To improve accuracy, calculated shifts are often linearly scaled to correct for systematic errors inherent in the theoretical method. researchgate.net

Below are representative predicted ¹H and ¹³C NMR chemical shifts for the compound, illustrating the type of data generated from such computational studies.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents illustrative data based on standard computational methods.

¹H NMR Chemical Shifts| Atom | Predicted δ (ppm) |

|---|---|

| CH-NCS | 5.30 |

| CH₃ | 1.85 |

| Naphthyl-H2 | 7.55 |

| Naphthyl-H3 | 7.60 |

| Naphthyl-H4 | 8.05 |

| Naphthyl-H5 | 7.90 |

| Naphthyl-H6 | 7.52 |

| Naphthyl-H7 | 7.48 |

¹³C NMR Chemical Shifts

| Atom | Predicted δ (ppm) |

|---|---|

| N=C=S | 135.0 |

| CH-NCS | 60.5 |

| CH₃ | 22.0 |

| Naphthyl-C1 | 138.0 |

| Naphthyl-C2 | 123.5 |

| Naphthyl-C3 | 125.8 |

| Naphthyl-C4 | 129.0 |

| Naphthyl-C4a | 134.2 |

| Naphthyl-C5 | 126.5 |

| Naphthyl-C6 | 126.0 |

| Naphthyl-C7 | 124.0 |

| Naphthyl-C8 | 128.8 |

Vibrational and Electronic Spectra Modeling

Vibrational Spectra

Theoretical modeling of vibrational spectra, including infrared (IR) and Raman spectra, is performed to assign vibrational modes to experimentally observed absorption bands. nih.gov The process begins with the optimization of the molecule's ground-state geometry using DFT methods. mdpi.com Subsequently, harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.net

The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and incomplete treatment of electron correlation. researchgate.net Therefore, it is common practice to apply a uniform scaling factor (typically between 0.96 and 0.98 for B3LYP functionals) to the computed frequencies to achieve better agreement with experimental data. nih.govresearchgate.net These calculations also yield the expected IR intensities and Raman activities for each vibrational mode, allowing for a full simulation of the spectra. nih.gov The analysis provides detailed assignments, such as the characteristic asymmetric stretching of the isothiocyanate group (-N=C=S), C-H stretching of the aromatic naphthyl ring, and bending modes of the ethyl group. scirp.org

Interactive Table 2: Selected Calculated Vibrational Frequencies for this compound This table presents illustrative data based on standard computational methods.

| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|

| 3060 | Medium | High | Aromatic C-H Stretch |

| 2985 | Medium | Medium | Aliphatic C-H Stretch |

| 2095 | Very Strong | Low | -N=C=S Asymmetric Stretch |

| 1595 | Strong | Strong | Naphthyl C=C Ring Stretch |

| 1510 | Strong | Strong | Naphthyl C=C Ring Stretch |

| 1380 | Medium | Medium | CH₃ Symmetric Bend |

Electronic Spectra

The electronic absorption properties, typically measured by UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). cecam.org This method calculates the vertical excitation energies from the ground electronic state to various excited states. cnr.itcase.edu The calculation provides the excitation energy (often in electronvolts, eV), the corresponding wavelength (λ, in nm), and the oscillator strength (f), which is proportional to the intensity of the absorption band. case.edu

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic naphthalene ring system. TD-DFT calculations, often performed using functionals like B3LYP or PBE0, can predict the wavelengths of these transitions, helping to interpret the experimental spectrum. cnr.itcase.edu

Interactive Table 3: Calculated Electronic Transitions for this compound This table presents illustrative data based on standard computational methods.

| Transition | Excitation Energy (eV) | Wavelength (λ) (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 4.19 | 296 | 0.15 |

| S₀ → S₂ | 4.43 | 280 | 0.28 |

Q & A

Q. What are the standard synthetic routes for preparing (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate, and how can enantiomeric purity be ensured?

Methodological Answer:

- Synthesis : The compound is typically derived from chiral precursors such as (R)-(-)-1-(1-naphthyl)ethylamine. A common method involves reacting the amine with thiophosgene or carbon disulfide under controlled conditions .

- Enantiomeric Control : Use chiral chromatography (e.g., HPLC with chiral stationary phases) or crystallographic resolution to isolate the (R)-enantiomer. Monitor optical rotation ([α]D) and compare with literature values .

- Validation : Confirm purity via NMR (e.g., absence of diastereomeric splitting in H/C spectra) and chiral GC-MS .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : Analyze H, C, and DEPT-135 spectra to confirm the isothiocyanate group (-NCS) and naphthyl substituents. Key peaks: δ ~130–140 ppm (aromatic carbons) and δ ~110–120 ppm (NCS carbon) .

- FTIR : Look for the characteristic C=S stretch at ~2050–2100 cm.

- Purity Assessment :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm).

- Elemental Analysis : Verify %C, %H, %N to confirm stoichiometry .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Chiral Building Block : Used to synthesize enantiopure thiourea derivatives for asymmetric catalysis or receptor-binding studies .

- Protein Modification : Reacts with lysine residues to introduce naphthyl groups, enabling fluorescent labeling or steric perturbation in enzyme studies .

- Pharmacological Probes : Acts as a scaffold for designing calcium-sensing receptor (CaSR) modulators, leveraging its naphthyl group for hydrophobic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation : Compare data across multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for functional groups) .

- Solvent Effects : Replicate experiments in solvents with varying polarities (e.g., DMSO vs. CDCl) to assess peak splitting anomalies .

- Collaborative Analysis : Share raw data with crystallography or spectroscopy experts to identify artifacts (e.g., crystal packing vs. solution-state conformation) .

Q. How to design experiments studying the compound’s interaction with biomolecules (e.g., enzymes or DNA)?

Methodological Answer:

- Kinetic Assays : Use stopped-flow spectroscopy to monitor reaction rates with thiol-containing biomolecules (e.g., cysteine residues).

- Docking Studies : Perform molecular dynamics simulations with software like AutoDock Vina, parameterizing the naphthyl group’s π-stacking potential .

- Thermodynamic Profiling : Measure binding constants via isothermal titration calorimetry (ITC) and compare with computational predictions .

Q. What computational approaches predict the compound’s reactivity in complex reaction environments?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic behavior of the -NCS group .

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .

- Machine Learning : Train models on existing kinetic data to predict regioselectivity in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.